molecular formula C6H3N3O9S B8528301 2,3,4-Trinitrobenzene-1-sulfonic acid CAS No. 31305-16-5

2,3,4-Trinitrobenzene-1-sulfonic acid

Cat. No. B8528301
Key on ui cas rn: 31305-16-5
M. Wt: 293.17 g/mol
InChI Key: LIEVTTYXDCZXRG-UHFFFAOYSA-N
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Patent
US04762885

Procedure details

20 g of neocarzinostatin (NCS) was dissolved in 5.0 ml of 0.8M aqueous solution of sodium bicarbonate under ice-cooling in the dark. The powdery H-SMA stepwise was added in a total amount of 0.5 g in several times and dissolved thereinto. During the reaction,, the pH of the solution was kept around 8.5. The conversion of such an unreacted primary amino group originating from NCS can be determined by a method (hereinafter referred to as "TNBS" method) in which a small amount of a sample taken out from the reaction mixture 24 hours after the addition was started was diluted, and was reacted with trinitrobenzene sulfonic acid to produce a nitrobenzene derivative, which was determined based on the amount of the primary amino group spectrophotometrically by a visible absorption spectrometer at 420 nm. It was learned that the primary amino groups completely disappeared.
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC1C2=CC=CC(C(O[C@H]3[C@H](O[C@H]4O[C@H](C)[C@H](O)[C@H](O)[C@H]4NC)C4=CC#C[C@H]5O[C@@]5([C@@H]5OC(=O)OC5)C#CC4=C3)=O)=C2C=C(OC)C=1.[N+:48]([C:51]1[CH:56]=[CH:55][C:54](S(O)(=O)=O)=[C:53]([N+]([O-])=O)[C:52]=1[N+]([O-])=O)([O-:50])=[O:49]>C(=O)(O)[O-].[Na+]>[N+:48]([C:51]1[CH:56]=[CH:55][CH:54]=[CH:53][CH:52]=1)([O-:50])=[O:49] |f:2.3|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
CC1=CC(=CC=2C1=CC=CC2C(=O)O[C@@H]3C=C/4C#C[C@]5([C@H](O5)C#C/C=C4/[C@H]3O[C@@H]6[C@@H]([C@H]([C@H]([C@H](O6)C)O)O)NC)[C@H]7COC(=O)O7)OC
Name
aqueous solution
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C([O-])(O)=O.[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC(=CC=2C1=CC=CC2C(=O)O[C@@H]3C=C/4C#C[C@]5([C@H](O5)C#C/C=C4/[C@H]3O[C@@H]6[C@@H]([C@H]([C@H]([C@H](O6)C)O)O)NC)[C@H]7COC(=O)O7)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=C(C=C1)S(=O)(=O)O)[N+](=O)[O-])[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling in the dark
ADDITION
Type
ADDITION
Details
The powdery H-SMA stepwise was added in a total amount of 0.5 g in several times
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
CUSTOM
Type
CUSTOM
Details
During the reaction
CUSTOM
Type
CUSTOM
Details
taken out from the reaction mixture 24 hours
Duration
24 h
ADDITION
Type
ADDITION
Details
after the addition
ADDITION
Type
ADDITION
Details
was started was diluted

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04762885

Procedure details

20 g of neocarzinostatin (NCS) was dissolved in 5.0 ml of 0.8M aqueous solution of sodium bicarbonate under ice-cooling in the dark. The powdery H-SMA stepwise was added in a total amount of 0.5 g in several times and dissolved thereinto. During the reaction,, the pH of the solution was kept around 8.5. The conversion of such an unreacted primary amino group originating from NCS can be determined by a method (hereinafter referred to as "TNBS" method) in which a small amount of a sample taken out from the reaction mixture 24 hours after the addition was started was diluted, and was reacted with trinitrobenzene sulfonic acid to produce a nitrobenzene derivative, which was determined based on the amount of the primary amino group spectrophotometrically by a visible absorption spectrometer at 420 nm. It was learned that the primary amino groups completely disappeared.
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC1C2=CC=CC(C(O[C@H]3[C@H](O[C@H]4O[C@H](C)[C@H](O)[C@H](O)[C@H]4NC)C4=CC#C[C@H]5O[C@@]5([C@@H]5OC(=O)OC5)C#CC4=C3)=O)=C2C=C(OC)C=1.[N+:48]([C:51]1[CH:56]=[CH:55][C:54](S(O)(=O)=O)=[C:53]([N+]([O-])=O)[C:52]=1[N+]([O-])=O)([O-:50])=[O:49]>C(=O)(O)[O-].[Na+]>[N+:48]([C:51]1[CH:56]=[CH:55][CH:54]=[CH:53][CH:52]=1)([O-:50])=[O:49] |f:2.3|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
CC1=CC(=CC=2C1=CC=CC2C(=O)O[C@@H]3C=C/4C#C[C@]5([C@H](O5)C#C/C=C4/[C@H]3O[C@@H]6[C@@H]([C@H]([C@H]([C@H](O6)C)O)O)NC)[C@H]7COC(=O)O7)OC
Name
aqueous solution
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C([O-])(O)=O.[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC(=CC=2C1=CC=CC2C(=O)O[C@@H]3C=C/4C#C[C@]5([C@H](O5)C#C/C=C4/[C@H]3O[C@@H]6[C@@H]([C@H]([C@H]([C@H](O6)C)O)O)NC)[C@H]7COC(=O)O7)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=C(C=C1)S(=O)(=O)O)[N+](=O)[O-])[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling in the dark
ADDITION
Type
ADDITION
Details
The powdery H-SMA stepwise was added in a total amount of 0.5 g in several times
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
CUSTOM
Type
CUSTOM
Details
During the reaction
CUSTOM
Type
CUSTOM
Details
taken out from the reaction mixture 24 hours
Duration
24 h
ADDITION
Type
ADDITION
Details
after the addition
ADDITION
Type
ADDITION
Details
was started was diluted

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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